molecular formula C7H9N3OS B1268876 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one CAS No. 155778-36-2

2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one

Cat. No.: B1268876
CAS No.: 155778-36-2
M. Wt: 183.23 g/mol
InChI Key: FUEGOTSBXHYYIY-UHFFFAOYSA-N
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Description

2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one is a heterocyclic compound with a unique structure that combines a thiazole ring and an azepine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a halo ketone, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine, solvents like dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its activity against certain pathogens.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins or enzymes in microorganisms. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4H,5H,6H,7H,8H-thiazolo[5,4-c]azepin-4-one
  • 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

Uniqueness

2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one is unique due to its specific ring structure, which combines a thiazole and an azepine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

2-amino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c8-7-10-4-2-1-3-9-6(11)5(4)12-7/h1-3H2,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEGOTSBXHYYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345249
Record name 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155778-36-2
Record name 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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